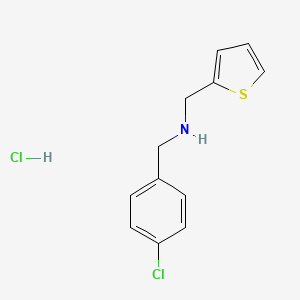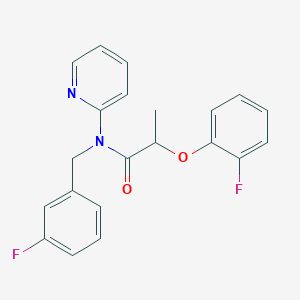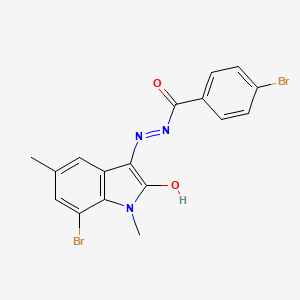
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
作用機序
The exact mechanism of action of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of dopamine and other neurotransmitters in the brain. This compound has been found to increase the release of dopamine and inhibit its reuptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been associated with the observed effects of this compound on inflammation, pain, and cognitive function.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. This compound has also been found to enhance cognitive function and memory retention by increasing the release of acetylcholine and dopamine in the brain. Moreover, this compound has been found to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments include its ability to modulate dopamine and other neurotransmitters, its anti-inflammatory and analgesic properties, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for the study of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride. One potential direction is to investigate its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitters and their potential therapeutic applications. Moreover, the development of new synthesis methods and optimization of its purity and yield could lead to more efficient and cost-effective production of this compound for research purposes.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and disorders.
合成法
The synthesis of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride involves the reaction of (4-chlorobenzyl) chloride with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound. The synthesis of this compound has been described in several research articles, and its purity and yield have been optimized using different methods.
科学的研究の応用
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been investigated for its potential therapeutic applications in several scientific studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Moreover, this compound has been found to enhance cognitive function and memory retention in animal models.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHDOMXVBEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide](/img/structure/B5979403.png)
![[6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B5979410.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)

![3-[(5-bromo-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5979452.png)
![1-[3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5979460.png)
![1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B5979462.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5979468.png)